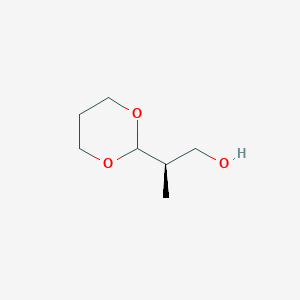

(2R)-2-(1,3-Dioxan-2-yl)propan-1-ol

Description

(2R)-2-(1,3-Dioxan-2-yl)propan-1-ol is a chiral secondary alcohol featuring a 1,3-dioxane ring attached to a propanol backbone.

Properties

IUPAC Name |

(2R)-2-(1,3-dioxan-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-6(5-8)7-9-3-2-4-10-7/h6-8H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWADQXDAMPEIB-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1OCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1OCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1,3-Dioxan-2-yl)propan-1-ol typically involves the reaction of a suitable epoxide with a dioxane derivative under controlled conditions. One common method is the ring-opening of an epoxide with a dioxane derivative in the presence of a strong acid or base as a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of (2R)-2-(1,3-Dioxan-2-yl)propan-1-ol may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1,3-Dioxan-2-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2R)-2-(1,3-Dioxan-2-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(1,3-Dioxan-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxane ring and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes and signal transduction mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: A branched tertiary amine-propanol hybrid with enhanced basicity due to the diethylamino group .

- 1-(4'-(5,5-dimethyl-1,3-dioxan-2-yl)-[1,1'-biphenyl]-4-yl)-1-phenylprop-2-yn-1-ol : A bulky dioxane-containing dye precursor with a biphenyl system and alkyne group .

- Tramadol: A cyclohexanol-opioid hybrid with analgesic properties, demonstrating the pharmacological relevance of propanol derivatives .

Table 1: Physical Properties Comparison

*Estimated based on molecular formula; experimental data unavailable.

Reactivity and Stability

- (2R)-2-(1,3-Dioxan-2-yl)propan-1-ol : The dioxane ring may enhance stability compared to acyclic ethers due to reduced ring strain. However, acidic conditions could hydrolyze the ether linkage.

- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: Stability data are unspecified, but tertiary amines are prone to oxidation .

- Tramadol : Stable under standard conditions but sensitive to light and moisture due to its opioid backbone .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (2R)-2-(1,3-Dioxan-2-yl)propan-1-ol, and how can reaction conditions be optimized for enantiomeric excess?

- Methodological Answer : The synthesis typically involves stereoselective strategies, such as asymmetric reduction of ketone precursors using chiral catalysts (e.g., Ru-BINAP complexes) . For example, 2-(1,3-dioxan-2-yl)propanone could be reduced enantioselectively to yield the (2R)-configured alcohol. Optimization includes adjusting solvent polarity (e.g., THF vs. methanol), temperature (-20°C to 25°C), and catalyst loading (1–5 mol%). Monitoring via chiral HPLC (e.g., Chiralpak IA column) ensures enantiomeric purity ≥95% .

Q. How is the structural and stereochemical integrity of (2R)-2-(1,3-Dioxan-2-yl)propan-1-ol validated?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR assess regiochemistry (e.g., dioxane ring protons at δ 4.2–4.8 ppm) and stereochemistry via coupling constants (e.g., for vicinal diastereotopic protons) .

- Polarimetry : Specific rotation ([α]) compared to literature values confirms enantiopurity (e.g., [α] = +15° to +25° for R-configuration) .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Q. What preliminary biological screening approaches are suitable for evaluating (2R)-2-(1,3-Dioxan-2-yl)propan-1-ol?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC values against Gram+/Gram- bacteria, fungi) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications) .

Advanced Research Questions

Q. How can enantioselective synthesis challenges (e.g., racemization during dioxane ring formation) be mitigated?

- Methodological Answer :

- Protecting Groups : Use acid-labile groups (e.g., trityl) for hydroxyl protection during dioxane ring cyclization to prevent racemization .

- Low-Temperature Conditions : Perform ring-closing reactions at 0–5°C to minimize kinetic resolution issues .

- In Situ Monitoring : ReactIR or LC-MS tracks intermediate stability and stereochemical fidelity .

Q. What computational strategies predict the biomolecular interactions of (2R)-2-(1,3-Dioxan-2-yl)propan-1-ol, and how are they validated experimentally?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Maestro models binding to target proteins (e.g., kinase domains). Focus on hydrogen bonding with the dioxane oxygen and hydrophobic interactions with the propanol chain .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

- Validation : Compare computational binding affinities with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. How can contradictory reports on the compound’s biological activity (e.g., variable IC values across studies) be resolved?

- Methodological Answer :

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .

- SAR Analysis : Compare analogs (e.g., fluorinated vs. chlorinated derivatives) to identify substituent effects on activity .

- Meta-Analysis : Use Bayesian statistics to aggregate data from multiple studies, weighting for sample size and methodological rigor .

Key Notes

- Advanced questions emphasize resolving methodological conflicts (e.g., enantiomer stability, data reproducibility).

- Synthetic and analytical protocols derived from analogous compounds in –5, 9–12, 15.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.